2-(4-Chlorophenyl)malonaldehyde

Description

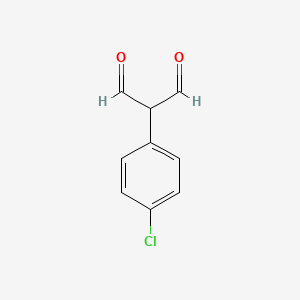

2-(4-Chlorophenyl)malonaldehyde (CAS: 205676-17-1) is an organic compound with the molecular formula C₉H₇ClO₂ and a molecular weight of 182.60 g/mol. Its IUPAC name is 2-(4-chlorophenyl)propanedial, reflecting its structure: a propanedial backbone (two aldehyde groups) substituted with a 4-chlorophenyl group at the central carbon . Key identifiers include:

- SMILES: O\C=C(/C=O)C₁=CC=C(Cl)C=C₁

- InChIKey: BPCQPZCKKNFWCF-VMPITWQZSA-N

- Collision Cross-Section (CCS): Predicted values range from 133.8 Ų ([M+H]⁺) to 147.9 Ų ([M+Na]⁺), indicating its gas-phase ion mobility .

This compound is commercially available (e.g., Thermo Scientific™, Catalog No. AC425200025) at 95% purity, typically packaged in glass bottles . Its primary applications include synthetic intermediates in organic chemistry and materials research, though specific industrial uses are less documented .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSJYXRISGHNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C=O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205676-17-1 | |

| Record name | 2-(4-chlorophenyl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural Analogs and Isomers

The following compounds share structural similarities with 2-(4-Chlorophenyl)malonaldehyde, differing in substituent positions or functional groups (Table 1):

Table 1: Structural Comparison of Chlorophenyl-Substituted Compounds

| Compound Name | CAS Number | Molecular Formula | Substituent Position | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 205676-17-1 | C₉H₇ClO₂ | Para (4-) | Two aldehyde groups | 182.61 |

| 2-(3-Chlorophenyl)malonaldehyde | 74963-16-9 | C₉H₇ClO₂ | Meta (3-) | Two aldehyde groups | 182.61 |

| 1-(4-Chlorophenyl)-1,2-propandione | 10557-21-8 | C₉H₇ClO₂ | Para (4-) | Two ketone groups | 182.61 |

| 2-(4-Chlorophenyl)Malonic acid | 118459-48-6 | C₉H₇ClO₄ | Para (4-) | Two carboxylic acids | 214.60 |

Key Observations :

- Substituent Position : The 4-chloro vs. 3-chloro isomers (e.g., 2-(3-Chlorophenyl)malonaldehyde) exhibit distinct electronic and steric effects, influencing reactivity and solubility .

- Functional Groups : Replacing aldehyde groups with ketones (1-(4-Chlorophenyl)-1,2-propandione) or carboxylic acids (2-(4-Chlorophenyl)Malonic acid) alters polarity, acidity, and hydrogen-bonding capacity. For example, malonic acid derivatives are more water-soluble due to their carboxylic groups .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Note: The chlorophenyl group may stabilize this compound compared to unsubstituted malonaldehyde, which readily polymerizes .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-(4-Chlorophenyl)malonaldehyde, and what critical parameters govern reaction efficiency?

- Methodological Answer : Synthesis typically involves controlled condensation reactions, such as the Claisen-Schmidt condensation, under basic conditions. Key parameters include pH (maintained between 8–10 using NaOH/KOH) and temperature (40–60°C) to optimize yield and minimize side reactions like over-oxidation. Solvent choice (e.g., ethanol or THF) also impacts reaction kinetics .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the aldehyde and chlorophenyl moieties. Infrared (IR) spectroscopy identifies functional groups (C=O stretch at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while mass spectrometry (ESI-MS) confirms molecular weight (182.60 g/mol) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition above 150°C. Storage in amber glass under inert gas (N₂/Ar) at 4°C prevents aldehyde oxidation. Differential Scanning Calorimetry (DSC) reveals hygroscopicity, necessitating desiccants in storage environments .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Regioselectivity in nucleophilic additions (e.g., with hydrazines) is pH-dependent: acidic conditions favor ketone formation, while basic conditions promote aldehyde reactivity. Solvent polarity (e.g., DMF vs. dichloromethane) and catalysts (e.g., Lewis acids like BF₃) further modulate selectivity .

Q. What mechanistic insights explain the compound’s reported cytotoxicity in cancer cell lines?

- Methodological Answer : Studies suggest ROS generation via aldehyde-mediated redox cycling. Validate using MTT assays on HeLa or MCF-7 cells, complemented by flow cytometry for apoptosis/necrosis markers. Molecular docking simulations predict interactions with mitochondrial proteins like cytochrome c .

Q. How can contradictions in reported biological activity data be reconciled?

- Methodological Answer : Discrepancies (e.g., IC₅₀ variability) may stem from differences in cell culture conditions (e.g., serum concentration) or assay protocols. Standardize protocols via OECD guidelines and perform meta-analyses using platforms like RevMan to identify confounding variables .

Q. What strategies optimize isomer separation during synthesis of related chlorophenyl derivatives?

- Methodological Answer : For cis/trans isomers, use selective crystallization in ethanol/water mixtures (70:30 v/v) at 0°C. Chiral HPLC with cellulose-based columns resolves enantiomers. Lewis acids (e.g., AlCl₃) catalyze isomerization of cis to trans forms under mild heating (50°C) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.